[2-(4-Chlorophenyl)hydrazono]cyanothioacetamide
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Overview
Description
2-[(4-chlorophenyl)hydrazinylidene]-2-cyanoethanethioamide is a member of phenylhydrazines.
Scientific Research Applications
Antimicrobial Activity
Research by (Ramadan, 2016) indicates that substituted 2-hydrazono-2(3H)-thiazole derivatives, synthesized from 4-(3-chlorophenyl)-3-thiosemicarbazide, show significant antimicrobial activity against bacteria like E. coli and Candida albicans. This suggests a potential application in developing antimicrobial agents.
Electrochemical Reduction
The work by (Aziz et al., 1990) studied the polarographic reduction of 2-aryl-hydrazono-2-cyanothioacetamides, which are reduced to give an amino acid and the corresponding primary aromatic amine. This study is crucial for understanding the electrochemical properties of these compounds.
Synthesis of Heterocyclic Compounds
A study by (Gouda et al., 2010) discusses the synthesis of new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety, starting from 2-(2-cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide. These compounds also exhibited promising antimicrobial activities.
Reaction Mechanisms
In research conducted by (Britsun et al., 2007), the cyclization of N-R-2-cyanothioacetamides with ethyl [(aryl)hydrazono]chloroacetates was studied, leading to various compounds like 3-aryl-2-cyanomethylidene-5-ethoxycarbonyl-1,3,4-thiadiazoles. This research helps in understanding the reaction mechanisms of these compounds.
Inhibitive and Adsorption Behavior
A study by (El aoufir et al., 2020) evaluated the corrosion inhibiting properties of synthesized thiazole-4-carboxylates on mild steel in HCl. These findings have implications in the field of corrosion science and materials protection.
Synthesis and Characterization
(Ganga & Sankaran, 2020) synthesized and characterized asymmetrical azines of 3,5-dimethoxy-4‑hydroxy benzaldehyde, evaluating their antiproliferative activities against MCF-7 cell lines. Such studies contribute to medicinal chemistry and drug development.
Molecular and Crystal Structures
The study by (Rodinovskaya et al., 2002) focused on synthesizing 2-acylamino-5-amino-4-aryl-3-cyanothiophenes, highlighting the importance of molecular and crystal structures in chemical synthesis.
Properties
Molecular Formula |
C9H7ClN4S |
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Molecular Weight |
238.7 g/mol |
IUPAC Name |
(1Z)-2-amino-N-(4-chloroanilino)-2-sulfanylideneethanimidoyl cyanide |
InChI |
InChI=1S/C9H7ClN4S/c10-6-1-3-7(4-2-6)13-14-8(5-11)9(12)15/h1-4,13H,(H2,12,15)/b14-8- |
InChI Key |
RBXSHTPRUGKWLA-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C(/C#N)\C(=S)N)Cl |
SMILES |
C1=CC(=CC=C1NN=C(C#N)C(=S)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C#N)C(=S)N)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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